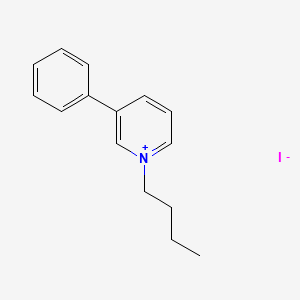
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- is a heterocyclic compound that features a unique structure combining triazole and dithiadiazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with sulfur-containing reagents to form the dithiadiazine ring . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like anhydrous potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve one-pot synthesis techniques that minimize the need for purification steps and reduce production costs . The use of automated reactors and continuous flow systems can further enhance the efficiency of industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides, while reduction can yield thiol derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against certain bacterial strains and cancer cell lines .
Industry
In the industrial sector, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects . The compound’s structure allows it to form strong hydrogen bonds and dipole interactions with biological receptors, enhancing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A widely studied compound with applications in pharmaceuticals and agrochemicals.
Dithiadiazine: Known for its antimicrobial properties and use in materials science.
Uniqueness
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- stands out due to its combined triazole and dithiadiazine rings, which confer unique chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
127399-31-9 |
|---|---|
Fórmula molecular |
C9H6N4S3 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
6-phenyl-4H-[1,2,4]triazolo[3,4-c][1,2,4,5]dithiadiazine-3-thione |
InChI |
InChI=1S/C9H6N4S3/c14-9-12-13-7(6-4-2-1-3-5-6)10-11-8(13)15-16-9/h1-5H,(H,12,14) |
Clave InChI |
LVRKBHTUZRIFCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C3N2NC(=S)SS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)


![Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol](/img/structure/B14289263.png)


![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)



